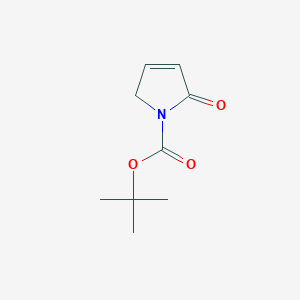

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 141293-14-3) is a bicyclic lactam derivative featuring a pyrrolidinone core substituted with a tert-butoxycarbonyl (Boc) group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral catalysts. Its structure combines a rigid lactam ring with a sterically hindered Boc group, which enhances stability and modulates reactivity during synthetic transformations .

Propriétés

IUPAC Name |

tert-butyl 5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJKZXLOHPVLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465732 | |

| Record name | tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141293-14-3 | |

| Record name | tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization and Alkoxycarbonylation via Ring-Closing Metathesis

The synthesis of tert-butyl-protected pyrrolidinone derivatives often begins with ring-closing metathesis (RCM) of diallylamine precursors. In a method described by Carbogen-Amcis, N-Boc-diallylamine undergoes RCM using a Grubbs catalyst to form a 2,5-dihydro-1H-pyrrole intermediate . Subsequent directed alkoxycarbonylation introduces the tert-butoxycarbonyl (Boc) group via reaction with tert-butyl carbonate in the presence of a strong lithium base (e.g., LDA or LiHMDS) . This two-step process achieves moderate yields (65–75%) but excels in enantiomeric control when coupled with enzymatic kinetic resolution .

Key Advantages :

-

High enantiomeric excess (>99%) after enzymatic resolution.

-

Scalable for multi-kilogram batches in pharmaceutical production .

Limitations :

-

Requires expensive catalysts (e.g., Grubbs II).

-

Low atom economy due to stoichiometric base use.

Condensation and Purification via Tertiary Butyl Amine

Patent US20210163410A1 discloses a method starting with (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid (Formula-5a) . The compound is purified using tertiary butyl amine to form a crystalline salt, which is then treated with n-heptane under controlled cooling (0–5°C) to precipitate high-purity intermediates . Subsequent condensation with (S)-2-aminobutyramide hydrochloride in ethyl acetate yields tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with >99.5% chiral purity .

Reaction Conditions :

-

Temperature: 0–5°C during salt formation; 65–70°C for condensation.

-

Solvents: Ethyl acetate, n-heptane.

Data Table 1: Condensation Method Parameters

| Parameter | Value |

|---|---|

| Starting Material | (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid |

| Purification Agent | Tertiary butyl amine |

| Chiral Purity | >99.5% (HPLC) |

| Final Yield | 82–85% |

Direct Synthesis from 4-Formylpiperidine-1-tert-Butyl Formate

Chinese Patent CN103787971A outlines a one-pot synthesis using methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate . The reaction proceeds in tetrahydrofuran (THF) at −10°C with potassium hydroxide as the base, followed by hexane extraction and column chromatography . This method avoids metathesis catalysts, instead relying on aldol-like condensation to form the pyrrolidinone ring.

Critical Steps :

-

Cooling : Maintaining −10°C during base addition prevents side reactions.

-

Chromatography : Purification with cyclohexane/ethyl acetate (80:20) ensures >98% purity .

Data Table 2: One-Pot Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Potassium hydroxide (3N) |

| Reaction Time | 16 hours |

| Yield | 70–75% |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| RCM & Alkoxycarbonylation | 65–75% | >99.5% | High | Low |

| Tertiary Butyl Amine Purification | 82–85% | >99.5% | Moderate | Moderate |

| One-Pot Condensation | 70–75% | >98% | High | High |

The tertiary butyl amine method offers the highest yield and purity but requires low-temperature conditions, increasing operational costs . The one-pot condensation is more cost-effective but necessitates column chromatography, limiting industrial scalability .

Industrial-Scale Considerations

For large-scale production, the one-pot condensation method is preferred due to its simplicity and reduced reliance on expensive catalysts . However, facilities prioritizing chiral purity opt for the RCM-based route , as enzymatic resolution guarantees enantiomeric excess suitable for APIs . Recent advancements in continuous flow systems have improved the throughput of low-temperature steps in the tertiary butyl amine method, enhancing its viability for multi-ton production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The electron-deficient pyrrolone ring undergoes selective oxidation at the α-carbon. Key transformations include:

Mechanistic studies show that oxidation proceeds via enolate formation, with the Boc group directing regioselectivity . Steric hindrance from the tert-butyl moiety limits over-oxidation.

Reduction Pathways

Controlled reduction modifies the lactam system while preserving the Boc group:

Reduction with NaBH₄ proceeds through a conjugated addition mechanism, yielding cis-2-hydroxy products with >90% diastereoselectivity . Catalytic hydrogenation selectively saturates the exocyclic double bond .

Nucleophilic Substitution

The α-position to the carbonyl undergoes efficient alkylation/arylation:

Heck coupling with arenediazonium salts demonstrates exceptional functional group tolerance, enabling synthesis of β-aryl-γ-aminobutyric acid analogues . Computational studies reveal transition state stabilization through conjugation with the Boc group .

Cycloaddition and Annulation

The dienamine system participates in [4+2] and [3+2] cycloadditions:

Diels-Alder Reactivity

| Dienophile | Conditions | Cycloadduct | Endo:Exo Ratio | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxabornane derivatives | 8:1 | |

| DMAD | Microwave, 150°C | Fused pyrrolo-pyridazinones | 95% endo |

1,3-Dipolar Cycloaddition

Reaction with azomethine ylides generates spiro-pyrrolidine-oxindoles with three contiguous stereocenters .

Acid-Mediated Rearrangements

Under strong acidic conditions (TFA/HCl), two competing pathways emerge:

| Condition | Pathway | Product | Mechanistic Insight |

|---|---|---|---|

| TFA (neat), 25°C | Boc deprotection | 2-oxo-pyrrolidine | N-Boc cleavage in <5 min |

| HCl/EtOAc, reflux | Ring expansion | Caprolactam derivatives | Acid-catalyzed Beckmann rearrangement |

Notably, the Boc group acts as a transient protecting group, enabling sequential functionalization strategies .

Stereoselective Transformations

Chiral induction occurs in Mukaiyama aldol reactions:

Diastereoselective Aldol Additions

| Aldehyde | Catalyst | dr | Major Product Configuration |

|---|---|---|---|

| Acetaldehyde | BF₃·Et₂O | 19:1 | (1'R,2R)-hydroxyethyl |

| Benzaldehyde | TiCl₄ | 12:1 | (1'S,2R)-hydroxybenzyl |

X-ray crystallography confirms the trans relationship between the hydroxyl group and pyrrolone carbonyl in acetaldehyde adducts . Steric effects from the tert-butyl group enforce facial selectivity.

This comprehensive reactivity profile establishes tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate as a strategic building block in medicinal chemistry and materials science. Its predictable transformation patterns enable rational design of complex molecular architectures, particularly in CNS-targeted drug development . Recent advances in asymmetric catalysis using this scaffold suggest untapped potential for enantioselective synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exhibit significant anticancer properties. For instance, research into 5-hydroxyalkyl derivatives has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The diastereoselectivity observed in the Mukaiyama crossed-aldol-type reactions allows for the synthesis of chiral compounds that can enhance biological activity.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The ability to modulate oxidative stress and inflammation pathways suggests potential therapeutic applications in conditions like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including aldol reactions and cycloadditions, facilitating the construction of more complex molecular architectures .

Synthesis of Heterocycles

The compound is instrumental in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals. The incorporation of the pyrrole ring into larger structures can lead to compounds with enhanced pharmacological profiles.

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer synthesis. Its functional groups allow for the formation of polymers with specific properties suitable for coatings or drug delivery systems .

Nanomaterials

Emerging research is focusing on the use of this compound in creating nanomaterials that can be utilized in sensors or as catalysts due to their unique electronic properties.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

The structural and functional diversity of tert-butyl-substituted pyrrolidinone derivatives allows for detailed comparisons across physical properties, reactivity, and applications. Below is an analysis of key analogues:

Structural Variations and Molecular Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro in 4c): Increase molecular weight and polarity, often resulting in higher melting points (solid state) .

- Hydroxyl Substituents (e.g., 4-hydroxy derivative): Introduce hydrogen-bonding capability, altering solubility and reactivity .

- Diketone Derivatives (e.g., 2,5-dioxo): Exhibit distinct IR peaks due to dual carbonyl groups, enhancing electrophilicity for nucleophilic additions .

Crystallographic and Computational Insights

- Crystal Packing: Maleimide derivatives (e.g., 2,5-dioxo analogues) form layered structures via C=O···H–N hydrogen bonds, a pattern less prevalent in monosubstituted lactams .

- Software Utilization : Structures are often solved using SHELX programs, with refinement statistics (e.g., R-factors < 0.05) validating the accuracy of molecular geometries .

Activité Biologique

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 141293-14-3) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development.

- Molecular Formula: CHNO

- Molecular Weight: 183.20 g/mol

- Purity: ≥ 98%

- Physical Form: Solid (white to yellow to brown powder or crystals)

- Log P (octanol-water partition coefficient): 1.88, indicating moderate lipophilicity, which is favorable for membrane permeability.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- GI Absorption: High

- Blood-Brain Barrier (BBB) Permeability: Yes

- P-glycoprotein Substrate: No

This profile suggests that the compound can effectively reach systemic circulation and potentially penetrate the central nervous system.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of the enzyme CYP1A2 while not affecting other CYP isoforms such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This selectivity may contribute to its pharmacological effects and reduce the risk of drug-drug interactions .

Antimicrobial Activity

A study assessing the antimicrobial properties of various pyrrole derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, indicating moderate antimicrobial potency .

Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound revealed that it effectively scavenged free radicals in vitro. The compound's ability to reduce oxidative stress markers was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it showed a dose-dependent response with an IC50 value of approximately 50 µg/mL .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrole and evaluated their antimicrobial activities. This compound was among the most effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal death and improved cell viability compared to control groups. This suggests potential applications in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a pyrroline precursor. A representative procedure involves:

Reacting a pyrrolidone derivative with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base (e.g., DIPEA) in dichloromethane.

Monitoring reaction progress via LC-MS or TLC.

Purification via flash chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) .

Alternative routes include coupling reactions using boronic ester intermediates (e.g., Suzuki-Miyaura cross-coupling) with Boc-protected precursors .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : Record ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃). Key signals include the Boc group (tert-butyl at δ ~1.4 ppm in ¹H NMR) and carbonyl resonances (δ ~150-160 ppm in ¹³C NMR) .

- IR : Confirm the presence of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and Boc-group vibrations .

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) against theoretical values .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 mask) if handling powders to avoid inhalation .

- Ventilation : Work in a fume hood to minimize exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters and twinning .

- Validation Tools : Cross-validate with PLATON (e.g., ADDSYM for symmetry checks) and check R-factor convergence.

- Data Reconciliation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers .

Q. What is the role of this compound as a boron-containing intermediate in catalysis?

- Methodological Answer :

- The boronic ester derivatives (e.g., tert-Butyl 3-(dioxaborolanyl)-2,5-dihydro-1H-pyrrole-1-carboxylate) serve as key intermediates in Suzuki-Miyaura cross-couplings.

- Procedure :

Activate the boronate via transmetallation with Pd catalysts.

Optimize reaction conditions (e.g., base, solvent) to enhance coupling efficiency.

Monitor reaction progress via GC-MS or HPLC .

Q. How are hydrogen-bonding patterns analyzed in its crystal packing?

- Methodological Answer :

- Graph Set Analysis : Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., D, R₂²(8) motifs).

- Thermal Ellipsoids : Visualize anisotropic displacement parameters with ORTEP for Windows to assess molecular motion and packing stability .

Q. How are anisotropic displacement parameters managed during X-ray refinement?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.